molecular formula C10H6F3NO B12960739 7-(Trifluoromethyl)quinoline 1-oxide

7-(Trifluoromethyl)quinoline 1-oxide

Cat. No.: B12960739
M. Wt: 213.16 g/mol
InChI Key: UHHYACOSRSEOGY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The N-oxide group deshields adjacent protons. For example, H-2 and H-8 protons in quinoline N-oxide derivatives typically resonate at δ 8.5–9.0 ppm due to electron withdrawal by the oxidized nitrogen. Protons near the trifluoromethyl group (H-6 and H-8) show upfield shifts (δ 7.8–8.2 ppm) due to the electron-withdrawing effect of -CF₃.
  • ¹³C NMR : The N-oxide nitrogen induces downfield shifts for C-1 (δ 150–160 ppm) and C-2 (δ 125–135 ppm). The -CF₃ group causes a distinct quartet for C-7 (δ 120–125 ppm, $$ J_{C-F} \approx 35–40 \, \text{Hz} $$).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • N-O stretch: 1250–1300 cm⁻¹ (strong, broad)
  • C-F stretches: 1100–1200 cm⁻¹ (multiple peaks)
  • Aromatic C=C stretches: 1450–1600 cm⁻¹

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 213 (C₁₀H₆F₃NO⁺). Fragment ions include:

  • m/z 196 : Loss of -OH ($$ -17 \, \text{Da} $$)
  • m/z 167 : Cleavage of the -CF₃ group ($$ -69 \, \text{Da} $$)
  • m/z 77 : Benzene ring fragment

X-ray Crystallographic Studies of Quinoline N-Oxide Derivatives

While direct crystallographic data for this compound are unavailable, studies of related compounds reveal critical structural insights:

  • Bond Lengths : The N-O bond in quinoline N-oxide derivatives averages 1.32 Å , shorter than typical N-O single bonds (1.45 Å), indicating partial double-bond character.
  • Planarity : The quinoline ring and N-oxide group are coplanar, with dihedral angles <5° between the pyridine and benzene rings.
  • Intermolecular Interactions : Hydrogen bonding between the N-oxide oxygen and adjacent molecules stabilizes crystal packing.

Table 1: Comparative Crystallographic Parameters for Quinoline N-Oxides

Compound N-O Bond Length (Å) Dihedral Angle (°) Reference
Methyl quinoline-1-oxide-6-carboxylate 1.31 3.2
6-(Trifluoromethyl)-4-quinolinol 1.33 4.8

These features suggest that this compound would exhibit similar planarity and bonding patterns, with the -CF₃ group introducing steric and electronic perturbations.

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

1-oxido-7-(trifluoromethyl)quinolin-1-ium

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-4-3-7-2-1-5-14(15)9(7)6-8/h1-6H

InChI Key

UHHYACOSRSEOGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)[N+](=C1)[O-]

Origin of Product

United States

Preparation Methods

Trifluoromethylation of Quinoline Derivatives

The trifluoromethyl group is introduced via nucleophilic or electrophilic trifluoromethylation methods on quinoline derivatives. Commonly, organolithium reagents or transition-metal-catalyzed cross-coupling reactions are employed to install the trifluoromethyl substituent at the 7-position.

  • For example, palladium- or copper-catalyzed cross-coupling reactions using trifluoromethylated arylboronic acids or trifluoromethyl halides have been reported to achieve regioselective trifluoromethylation.

  • Another approach involves the synthesis of trifluoromethyl-substituted quinoline intermediates from o-trifluoromethyl aniline derivatives, which undergo cyclization and further functional group transformations.

Representative Synthetic Route to 7-(Trifluoromethyl)quinoline

A documented method involves the condensation of o-trifluoromethyl aniline with appropriate carbonyl compounds or their derivatives, followed by cyclization and chlorination steps to yield 4-chloro-7-(trifluoromethyl)quinoline intermediates. These intermediates can be further elaborated to the desired quinoline derivatives.

Step Reagents/Conditions Outcome Yield (%)
Condensation of o-trifluoromethyl aniline with propanoic acid derivatives Heating with polyphosphoric acid Formation of quinoline ring ~63% (over 2 steps)
Chlorination with phosphorus oxychloride and iodine Chlorination at 4-position 4-chloro-7-(trifluoromethyl)quinoline ~80%

Oxidation to Quinoline 1-Oxide

The key step to obtain the N-oxide is the oxidation of the quinoline nitrogen. This is typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).

  • The oxidation is performed by stirring the quinoline derivative with m-CPBA in dichloromethane at room temperature for 24 hours, yielding the quinoline 1-oxide with high regioselectivity and good yield.

  • The reaction conditions are mild and preserve other sensitive functional groups on the molecule.

Step Reagents/Conditions Outcome Yield (%)
Oxidation with m-CPBA in CH2Cl2 at 0 °C to room temperature 24 h stirring Formation of this compound 82-94%

Alternative Synthetic Routes and Modifications

Ru(II)-Catalyzed Arylation of Quinoline N-Oxides

Recent advances include regioselective C–H arylation of quinoline N-oxides using Ru(II) catalysis with arylboronic acids, which can be adapted to introduce various substituents including trifluoromethyl groups indirectly. This method involves:

  • Stirring quinoline N-oxide with Ru catalyst, silver trifluoroacetate, and base at room temperature.
  • The reaction proceeds with high regioselectivity and can be used to functionalize quinoline N-oxides post-oxidation.

One-Pot Consecutive Reactions

Some studies report one-pot reactions starting from trifluoromethyl-substituted iminium salts and diamines to form quinoline derivatives, which can then be oxidized to the N-oxide form. This method offers a streamlined synthesis but requires careful control of reaction conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Trifluoromethylation + Oxidation Quinoline or o-trifluoromethyl aniline derivatives Organolithium, Pd/Cu catalysts, m-CPBA Cross-coupling, then oxidation at RT 80-94% (oxidation step) Regioselective, scalable
Ru(II)-Catalyzed Arylation Quinoline N-oxide Ru catalyst, AgTFA, Li2CO3 RT, 24 h Moderate to high Post-oxidation functionalization
One-pot iminium salt reaction CF3-substituted iminium salts + diamines N-methylation, aqueous workup RT stirring Moderate Streamlined but complex

Research Findings and Considerations

  • The trifluoromethyl group significantly influences the electronic properties and reactivity of the quinoline ring, necessitating careful choice of reagents and conditions to avoid side reactions.

  • Oxidation with m-CPBA is the most reliable and widely used method for N-oxide formation, providing high yields and purity.

  • Chlorination and cyclization steps to prepare trifluoromethylated quinoline intermediates are well-documented and can be optimized for industrial scale.

  • Attempts to use other oxidants or chlorinating agents (e.g., SO2Cl2) for N-oxide formation or intermediate transformations often lead to decomposition, highlighting the need for mild and selective reagents.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline 1-oxide involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key Analogs:

4-Nitroquinoline 1-Oxide (4-NQO): Substituent: Nitro (-NO₂) at position 3. Electronic Effects: The nitro group is strongly electron-withdrawing, similar to -CF₃, but with higher resonance effects. Biological Impact: 4-NQO is a known carcinogen due to its ability to form DNA adducts via metabolic activation to 4-hydroxyaminoquinoline 1-oxide . Steric Considerations: Substituents at positions 2 or 3 reduce carcinogenicity in 4-NQO derivatives.

2-(4-Bromophenyl)quinoline 1-Oxide (7a): Substituent: Bromophenyl at position 2. Reactivity: Synthesized via visible light-mediated C2-H arylation, demonstrating positional selectivity in functionalization. The 7-CF₃ compound may exhibit distinct regioselectivity in reactions due to electronic differences .

3-Trifluoromethylquinoxaline 1,4-Dioxide Derivatives: Core Structure: Quinoxaline (two adjacent nitrogen atoms) vs. quinoline (one nitrogen). Applications: Quinoxaline dioxides are explored for antimicrobial activity. The -CF₃ group enhances membrane permeability, a property shared with 7-(Trifluoromethyl)quinoline 1-oxide .

Comparative Electronic Properties:
Compound Substituent Position Electron-Withdrawing Group LogP (Estimated)
This compound 7 -CF₃ ~2.5 (high lipophilicity)
4-NQO 4 -NO₂ ~1.8
2-Bromophenylquinoline 1-oxide 2 -Br ~3.0

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